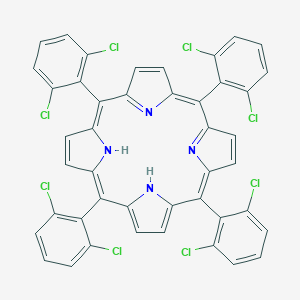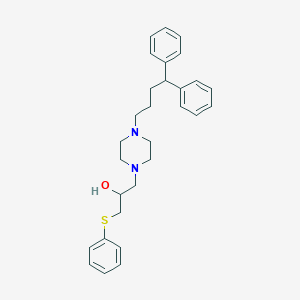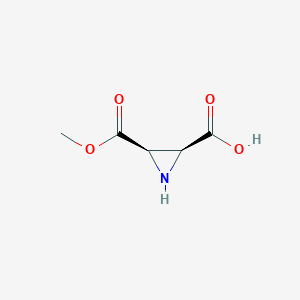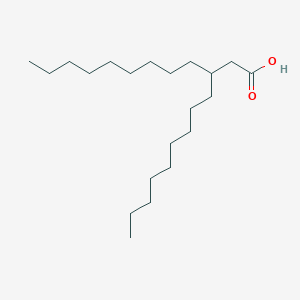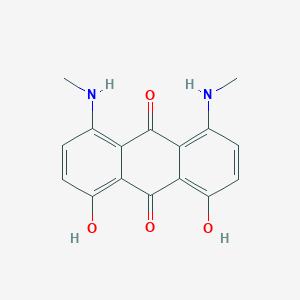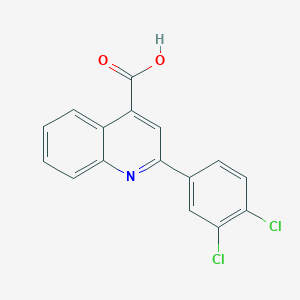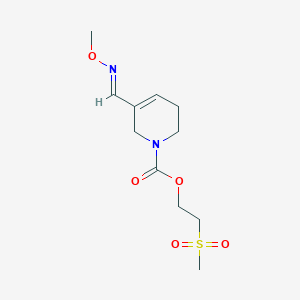
2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as Methylsulfonylmethyloxime (MSMO), is a chemical compound used in scientific research for its potential antimicrobial and antifungal properties.
Wirkmechanismus
The exact mechanism of action of MSMO is not fully understood, but it is believed to involve the inhibition of bacterial and fungal growth by disrupting cell membrane integrity. MSMO may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemische Und Physiologische Effekte
Studies have shown that MSMO has low toxicity and does not cause significant damage to cells or tissues. MSMO has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, MSMO has been shown to have antioxidant effects by reducing oxidative stress and protecting against DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
MSMO has several advantages for use in lab experiments, including its low toxicity, high purity, and potential antimicrobial and antifungal properties. However, MSMO may have limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving MSMO. One area of focus could be the development of MSMO-based antimicrobial and antifungal agents for use in clinical settings. Additionally, further research could explore the potential antioxidant and anti-inflammatory effects of MSMO, as well as its potential use in other areas of medicine and biotechnology.
Synthesemethoden
MSMO can be synthesized through a multi-step process involving the reaction of 2-chloroethyl methyl sulfone with hydroxylamine hydrochloride, followed by further reactions with pyridine-2,6-dicarboxylic acid and methyl iodide. This method has been reported to yield MSMO with high purity and yield.
Wissenschaftliche Forschungsanwendungen
MSMO has been studied for its potential use as an antimicrobial and antifungal agent. Research has shown that MSMO has antimicrobial activity against a variety of bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. MSMO has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. Additionally, MSMO has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
145071-39-2 |
|---|---|
Produktname |
2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Molekularformel |
C11H18N2O5S |
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
2-methylsulfonylethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O5S/c1-17-12-8-10-4-3-5-13(9-10)11(14)18-6-7-19(2,15)16/h4,8H,3,5-7,9H2,1-2H3/b12-8+ |
InChI-Schlüssel |
FEEHXZVTPKDWCI-XYOKQWHBSA-N |
Isomerische SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OCCS(=O)(=O)C |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCCS(=O)(=O)C |
Kanonische SMILES |
CON=CC1=CCCN(C1)C(=O)OCCS(=O)(=O)C |
Synonyme |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 2-(methylsulfonyl)ethyl ester, (E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



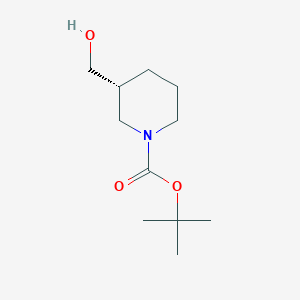
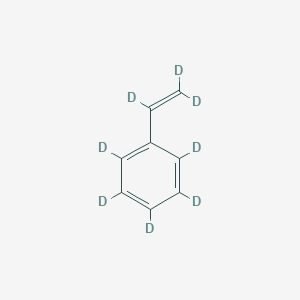
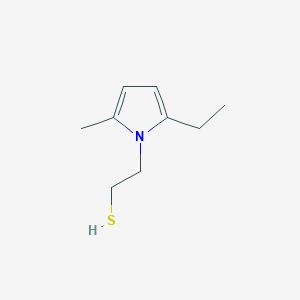
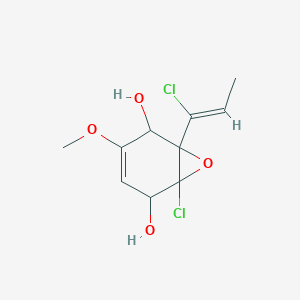
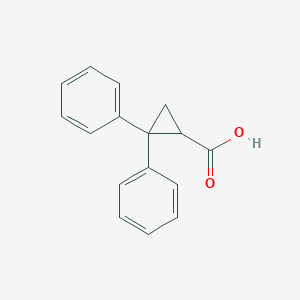
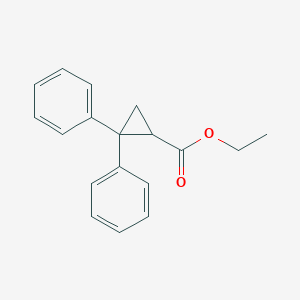
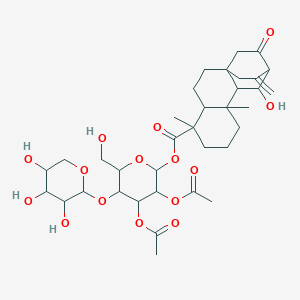
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)
